molecular formula C6H6O3 B6241094 methyl 3-oxocyclobut-1-ene-1-carboxylate CAS No. 1706841-26-0

methyl 3-oxocyclobut-1-ene-1-carboxylate

Cat. No. B6241094
CAS RN: 1706841-26-0
M. Wt: 126.1
InChI Key:
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Description

Methyl 3-oxocyclobut-1-ene-1-carboxylate (MOC) is an organic compound that is used in a variety of scientific applications. It is a cyclic ester of the carboxylic acid, 3-oxocyclobut-1-ene-1-carboxylic acid, and is an important intermediate in the synthesis of a variety of molecules. MOC is a versatile compound that is used in the synthesis of pharmaceuticals, polymers, and other organic molecules. It is also used in the synthesis of biocatalysts, such as enzymes, for use in biotechnology applications.

Scientific Research Applications

Methyl 3-oxocyclobut-1-ene-1-carboxylate has a variety of applications in scientific research. It is used in the synthesis of pharmaceuticals, polymers, and other organic molecules. It is also used as a catalyst in the synthesis of biocatalysts, such as enzymes, for use in biotechnology applications. Additionally, methyl 3-oxocyclobut-1-ene-1-carboxylate is used in the synthesis of organic molecules, such as peptides, which are used in drug discovery and development.

Mechanism of Action

Methyl 3-oxocyclobut-1-ene-1-carboxylate is an organic compound that acts as a catalyst in the synthesis of various organic molecules. It acts as a proton donor, and its reactivity is dependent on the presence of an acid catalyst. methyl 3-oxocyclobut-1-ene-1-carboxylate acts as a Lewis acid, which is an electron pair acceptor, and it is able to facilitate the formation of covalent bonds between molecules. This is due to the presence of a carbonyl group in its structure, which is able to accept electrons from other molecules.
Biochemical and Physiological Effects
methyl 3-oxocyclobut-1-ene-1-carboxylate has a variety of biochemical and physiological effects. It is used in the synthesis of pharmaceuticals, polymers, and other organic molecules. Additionally, it is used in the synthesis of biocatalysts, such as enzymes, for use in biotechnology applications. In addition, methyl 3-oxocyclobut-1-ene-1-carboxylate is used in the synthesis of peptides, which are used in drug discovery and development. methyl 3-oxocyclobut-1-ene-1-carboxylate is also used in the synthesis of other organic molecules, such as hormones, which can have physiological effects on the body.

Advantages and Limitations for Lab Experiments

Methyl 3-oxocyclobut-1-ene-1-carboxylate has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a versatile compound that can be used in a variety of synthetic reactions. Additionally, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, methyl 3-oxocyclobut-1-ene-1-carboxylate is also a relatively expensive compound, which can limit its use in certain experiments. Additionally, it can be difficult to obtain pure methyl 3-oxocyclobut-1-ene-1-carboxylate, which can limit its use in experiments that require high purity.

Future Directions

There are a number of potential future directions for research involving methyl 3-oxocyclobut-1-ene-1-carboxylate. One potential direction is to explore the use of methyl 3-oxocyclobut-1-ene-1-carboxylate in the synthesis of new molecules, such as peptides, for use in drug discovery and development. Additionally, research could be conducted to explore the use of methyl 3-oxocyclobut-1-ene-1-carboxylate in the synthesis of polymers for use in industrial applications. Additionally, further research could be conducted to explore the use of methyl 3-oxocyclobut-1-ene-1-carboxylate in the synthesis of biocatalysts, such as enzymes, for use in biotechnology applications. Additionally, research could be conducted to explore the use of methyl 3-oxocyclobut-1-ene-1-carboxylate in the synthesis of other organic molecules, such as hormones, which could have physiological effects on the body. Finally, research could be conducted to explore the use of methyl 3-oxocyclobut-1-ene-1-carboxylate in the synthesis of other compounds, such as dyes, for use in industrial applications.

Synthesis Methods

Methyl 3-oxocyclobut-1-ene-1-carboxylate can be synthesized in a variety of ways. The most common method is the reaction of cyclobutene-1,2-dicarboxylic acid with an alcohol, such as methanol, in the presence of an acid catalyst. This reaction produces a cyclic ester of the carboxylic acid, which is then hydrolyzed to produce methyl 3-oxocyclobut-1-ene-1-carboxylate. Other methods for synthesizing methyl 3-oxocyclobut-1-ene-1-carboxylate include the reaction of cyclobutene-1,2-dicarboxylic acid with an alkoxide, such as ethanol, in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-oxocyclobut-1-ene-1-carboxylate involves the conversion of a cyclobutene derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclobutene", "Methyl acetoacetate", "Sodium ethoxide", "Ethanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Anhydrous magnesium sulfate", "Methanol" ], "Reaction": [ "Step 1: Cyclobutene is reacted with methyl acetoacetate in the presence of sodium ethoxide in ethanol to form methyl 3-oxocyclobutane-1-carboxylate.", "Step 2: The product from step 1 is then treated with hydrochloric acid to form the corresponding acid.", "Step 3: The acid is then neutralized with sodium bicarbonate to form the sodium salt.", "Step 4: The sodium salt is then reacted with anhydrous magnesium sulfate to remove any remaining water.", "Step 5: The resulting product is then treated with methanol to form methyl 3-oxocyclobut-1-ene-1-carboxylate." ] }

CAS RN

1706841-26-0

Product Name

methyl 3-oxocyclobut-1-ene-1-carboxylate

Molecular Formula

C6H6O3

Molecular Weight

126.1

Purity

95

Origin of Product

United States

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